5-Bromo-1-ethyl-2-iodo-1H-indole
Description
Structure and Key Features
5-Bromo-1-ethyl-2-iodo-1H-indole (molecular formula: C${10}$H${9}$BrIN) is a halogenated indole derivative with a bromine atom at position 5, an ethyl group at the nitrogen (position 1), and an iodine atom at position 2. The indole core provides an electron-rich aromatic system, enabling diverse reactivity, while the halogen and alkyl substituents modulate electronic and steric properties.
- N-Alkylation: Introduction of the ethyl group at N1 likely follows methods similar to 5-bromo-1-(prop-2-yn-1-yl)-1H-indole synthesis, using NaH and ethyl halides (e.g., ethyl bromide) in DMSO or DMF .
- Halogenation: The iodine at position 2 may be introduced via electrophilic substitution or halogen exchange. For example, POCl$_3$ was used to chlorinate position 2 in 5-bromo-2-chloro-1-methyl-1H-indole ; iodination could employ agents like N-iodosuccinimide.
- Precursor Utilization: Ethyl 5-bromo-1H-indole-2-carboxylate (compound 1 in ) could serve as a precursor, with ester hydrolysis and subsequent iodination .
Properties
Molecular Formula |
C10H9BrIN |
|---|---|
Molecular Weight |
349.99 g/mol |
IUPAC Name |
5-bromo-1-ethyl-2-iodoindole |
InChI |
InChI=1S/C10H9BrIN/c1-2-13-9-4-3-8(11)5-7(9)6-10(13)12/h3-6H,2H2,1H3 |
InChI Key |
ZZIDKRIWQXGRRS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C=C1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-2-iodo-1H-indole typically involves multi-step organic reactions. One common method starts with the bromination of 1-ethylindole to introduce the bromine atom at the 5-position. This is followed by iodination at the 2-position using iodine and a suitable oxidizing agent. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature controls to achieve high yields .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethyl-2-iodo-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like triethylamine are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated indoles, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
5-Bromo-1-ethyl-2-iodo-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethyl-2-iodo-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that can lead to desired biological effects .
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
Key Observations :
- Halogen Effects : The iodo substituent in the target compound offers superior leaving-group ability compared to chloro or bromo analogs, facilitating nucleophilic aromatic substitution .
- Alkyl Chain Impact : The ethyl group at N1 balances steric bulk and lipophilicity, contrasting with smaller (methyl) or bulkier (octan-2-yl) groups, which may affect solubility and biological membrane penetration .
Key Observations :
- Synthesis Challenges: Halogenation at position 2 (e.g., iodo vs.
- Yield Variability : Alkylation reactions (e.g., N1-ethylation) typically achieve moderate to high yields (e.g., 85% for octan-2-yl derivative ), while triazole-functionalized analogs show lower yields (25–50%) due to multi-step syntheses .
Reactivity Profiles :
- Electrophilic Substitution : The bromine at position 5 deactivates the indole ring, directing further substitutions to positions 3 or 7. The ethyl group at N1 may sterically hinder reactions at adjacent positions .
- Nucleophilic Displacement : The iodo substituent at position 2 is more reactive than chloro or bromo analogs, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
